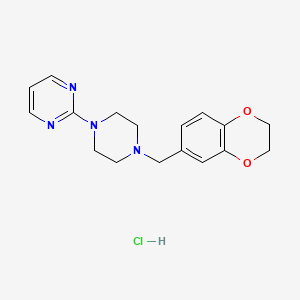
2-Oxetanone, 3-(chloromethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanone, 3-(chloromethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl- typically involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the oxetane ring structure, although the process can produce various by-products, including water, potassium chloride, and potassium acetate .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as diol cyclization and decarboxylation of cyclic carbonates are also employed to produce oxetane rings .
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-(chloromethyl)-3-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to various linear or cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acidic or Basic Conditions: Ring-opening reactions often require strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted oxetanes, while oxidation and reduction can produce alcohols, ketones, or other functionalized derivatives .
Scientific Research Applications
2-Oxetanone, 3-(chloromethyl)-3-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins with unique mechanical and thermal properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-(chloromethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
2-Oxetanone, 3-(chloromethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other oxetane derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
13390-74-4 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyloxetan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-5(2-6)3-8-4(5)7/h2-3H2,1H3 |
InChI Key |
QQNJXKGKZPZIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
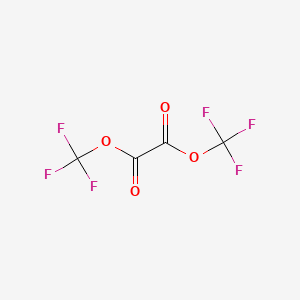

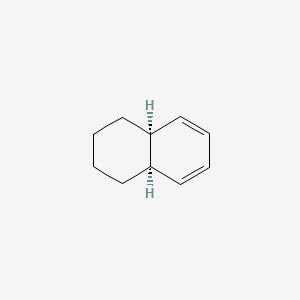


![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
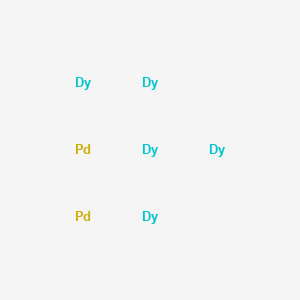


![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
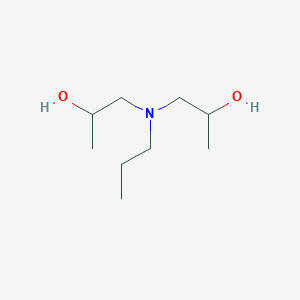
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
